Aspartato de sodio

Descripción general

Descripción

Synthesis Analysis

The synthesis of sodium aspartate and its polymers involves thermal polycondensation of L-aspartic acid, leading to the formation of poly(succinimide), which is then hydrolyzed to sodium polyaspartate. Detailed microstructure analysis using NMR spectroscopy has identified end groups and irregular structures likely produced by deamination and decarboxylation during synthesis (Matsubara, Nakato, & Tomida, 1998). This method showcases the complexity and precision required in synthesizing sodium aspartate derivatives.

Molecular Structure Analysis

The molecular structure of sodium aspartate, particularly in its polymeric form, has been extensively studied through various NMR techniques. These studies indicate a predominant β:α linkage ratio and reveal that the sequencing of sodium polyaspartate is random, irrespective of synthesis and hydrolysis conditions (Wolk, Swift, Paik, Yocom, Smith, & Simon, 1994). Understanding the molecular structure is essential for applications in material science and biochemistry.

Chemical Reactions and Properties

Sodium aspartate participates in various chemical reactions, including its role in enhancing the salty taste perception when added to a mixture of NaCl and KCl. This specific interaction does not amplify the response to NaCl alone but significantly enhances the glossopharyngeal nerve response to the salt mixture, indicating a unique chemical property of sodium aspartate in taste modulation (Nakagawa, Kohori, Koike, Katsuragi, & Shoji, 2014).

Physical Properties Analysis

The physical properties of sodium aspartate, particularly in hydrated forms, have been studied through high-resolution NMR, revealing that the conformation of poly(aspartic acid) sodium salt remains relatively stable upon hydration. This stability is crucial for its application in biomedical fields (Wang & Ando, 1998).

Chemical Properties Analysis

The chemical properties of sodium aspartate, such as its interaction with metal ions and its role in forming metal-organic frameworks (MOFs), have been explored to design stable structures for various applications. The flexibility of aspartate-based linkers enhances framework stability, demonstrating the potential of sodium aspartate in material science (Siman, Trickett, Furukawa, & Yaghi, 2015).

Aplicaciones Científicas De Investigación

Nutrición deportiva y rendimiento atlético

La suplementación con aspartato de sodio se ha estudiado por su potencial para mejorar el rendimiento deportivo. Las investigaciones indican que puede aumentar la resistencia al facilitar el flujo del ciclo del ácido tricarboxílico (TCA), que es crucial para la producción de energía durante la actividad física prolongada . Se ha demostrado que mejora el rendimiento de los sprints repetidos y mantiene los niveles de pH en sangre, lo que podría ser beneficioso para los atletas que practican deportes de alta intensidad .

Ingeniería metabólica

El aspartato disódico juega un papel en la ingeniería metabólica de los microorganismos. Al manipular las vías metabólicas, los científicos pueden optimizar la producción de L-aspartato y sus derivados, que son valiosos en diversas industrias. Esto incluye la síntesis de β-alanina, ectoína y otros compuestos que se utilizan en productos farmacéuticos, bioplásticos y aditivos alimentarios .

Diagnóstico médico

En el diagnóstico médico, el aspartato disódico se puede utilizar como biomarcador para ciertas condiciones metabólicas. Los avances en la tecnología de biosensores han llevado al desarrollo de sensores que pueden medir dinámicamente los niveles de aspartato en las células vivas, proporcionando información sobre el metabolismo celular y potencialmente ayudando en el diagnóstico de trastornos metabólicos .

Fermentación y bioproducción

El compuesto se utiliza en la industria de la fermentación para producir L-aspartato y sus derivados mediante fermentación microbiana. Este proceso es clave para producir biocombustibles, bioquímicos y materiales biodegradables, contribuyendo a las prácticas de producción sostenibles .

Industria alimentaria y de bebidas

En la industria alimentaria y de bebidas, el this compound se utiliza como potenciador del sabor y regulador de la acidez. Puede mejorar el perfil de sabor de varios productos y a veces se utiliza en la industria del vino para prevenir la turbidez de las proteínas, preservando las propiedades organolépticas del vino .

Mecanismo De Acción

Target of Action

Sodium aspartate primarily targets the sodium-coupled neutral amino acid transporters . These transporters are responsible for the transport of amino acids across the cell membrane, which is crucial for protein synthesis and other metabolic processes . Sodium aspartate also interacts with other targets such as asparagine synthetase , asparagine–tRNA ligase , and isoaspartyl peptidase/L-asparaginase .

Mode of Action

Sodium aspartate functions as a sodium-dependent amino acid transporter . It mediates the saturable, pH-sensitive, and electrogenic cotransport of glutamine and sodium ions with a stoichiometry of 1:1 . It may also transport small zwitterionic and aliphatic amino acids with a lower affinity .

Biochemical Pathways

Sodium aspartate is involved in several biochemical pathways. Most notably, it participates in the urea cycle , gluconeogenesis , purine-nucleotide cycle , and neurotransmission . It is also involved in the malate–aspartate shuttle , which maintains NADH delivery to mitochondria and redox balance . Furthermore, it connects with the glutamate–glutamine cycle and ensures glycolysis and ammonia detoxification in astrocytes .

Pharmacokinetics

The pharmacokinetics of sodium aspartate involve its absorption, distribution, metabolism, and excretion (ADME). Sodium aspartate dissociates into its component amino acids, L-ornithine and L-aspartate, which are absorbed from the small intestine by active transport across the brush border of the intestinal epithelium . This absorption is largely dependent on the sodium ion gradient .

Result of Action

The action of sodium aspartate results in various molecular and cellular effects. For instance, L-ornithine, a component of sodium aspartate, produces significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway . On the other hand, L-aspartate shows concentration-dependent excitatory effects .

Action Environment

The action, efficacy, and stability of sodium aspartate can be influenced by various environmental factors. For instance, the presence of sodium ions is crucial for the sodium-dependent transport of sodium aspartate . Moreover, the pH level can affect the pH-sensitive transport of sodium aspartate . .

Direcciones Futuras

Propiedades

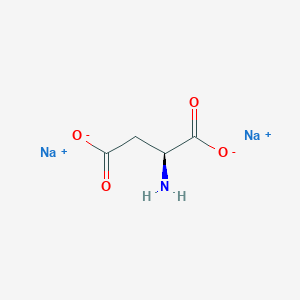

IUPAC Name |

disodium;(2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXOIHIZTOVVFB-JIZZDEOASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NNa2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-84-8 (Parent) | |

| Record name | Disodium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501014348 | |

| Record name | Disodium L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | Aspartic acid, homopolymer, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5598-53-8, 17090-93-6, 3792-50-5, 94525-01-6 | |

| Record name | Disodium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-aspartic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 94525-01-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48MC6MXP9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does sodium aspartate affect retinal protein synthesis?

A: Sodium aspartate (NaAsp), at concentrations often used to isolate photoreceptor responses in electroretinography, significantly impacts retinal protein synthesis. Studies using isolated retinas from Xenopus laevis show that NaAsp, across a range of concentrations (0.1–50 mM), markedly reduces the incorporation of ³H-leucine into proteins within the inner retina. Conversely, higher concentrations (50 mM) boost the incorporation of the label into photoreceptors, particularly rhodopsin. This suggests a potential role of acidic amino acids in influencing retinal protein synthesis, although the connection between this effect and their use in isolating photoreceptor responses remains unclear. []

Q2: Can sodium aspartate influence salty taste perception?

A: Research suggests that sodium aspartate can enhance the perception of saltiness, particularly in salt mixtures. Studies using bullfrog glossopharyngeal nerve responses and human sensory tests showed that adding NaAsp to a sodium chloride (NaCl) and potassium chloride (KCl) mixture amplified the perceived saltiness. Notably, NaAsp didn't enhance the saltiness of NaCl alone, nor did it affect the perception of sour, bitter, or umami tastes. These findings point to the potential of NaAsp as a salt substitute, possibly helping reduce dietary salt intake. []

Q3: Does sodium aspartate contribute to urinary carcinogenesis?

A: While sodium aspartate and glycine have been linked to hyperplasias in the renal pelvis and urinary bladder of Fischer-344 rats, a study investigating their effects on N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)-initiated lesions revealed a distinct promoting effect of NaAsp. Specifically, NaAsp, but not glycine, increased the occurrence of proliferative lesions in the renal pelvis. This was observed in both male and female rats treated with BBN followed by NaAsp. The same group also exhibited a higher incidence of bladder tumors alongside changes in urinary pH, sodium, creatinine, and uric acid levels. The study concluded that NaAsp acts as a promoter for urinary carcinogenesis in rats, although the underlying mechanisms for its effects on the renal pelvis and bladder might differ. []

Q4: How does sodium aspartate interact with photoreceptors in the retina?

A: Sodium aspartate is commonly used in vision research to isolate the photoreceptor component of the electroretinogram (ERG). It acts by depolarizing horizontal cells in the retina, effectively suppressing their response to light. This isolation allows for a clearer examination of the photoreceptor's direct response to light stimuli without the influence of horizontal cell feedback. [, , , ]

Q5: Can sodium aspartate be utilized in the production of ectoine?

A: Sodium aspartate serves as a key substrate in the biosynthetic pathway of ectoine, a cyclic amino acid with applications in medicine and cosmetics. Studies involving the heterologous expression of the ectoine synthesis cluster (ectABC genes) from Halomonas elongata in Escherichia coli demonstrated successful ectoine production. Optimizing the bioconversion conditions, including the use of sodium aspartate, glycerol, glucose, and KCl, significantly enhanced ectoine yield. This research highlights the potential of engineered E. coli strains, utilizing sodium aspartate, for the industrial production of ectoine. [, ]

Q6: How does sodium aspartate influence the growth of Bacillus subtilis?

A: Research on Bacillus subtilis mutants lacking the high-affinity aspartate transporter (aspH aspT mutants) has revealed a fascinating aspect of sodium aspartate's influence on bacterial growth. These mutants thrive in environments rich in both sodium aspartate and sodium ions (Na+). Interestingly, the Na+ effect doesn't stem from enhanced aspartate uptake but rather from a metabolic boost within the cells. This Na+-dependent growth is inducible, requiring prior exposure to Na+. Further investigations using various amino acids in potassium aspartate media suggest that Na+ might counteract the inhibitory effects of aspartate or accumulating ammonium ions, or potentially address deficiencies in proline metabolism. []

Q7: What are the implications of sodium aspartate's hyperosmotic properties?

A: The hyperosmotic nature of sodium aspartate has significant implications, particularly in ophthalmology. When hyperosmotic solutions were injected into the rabbit vitreous, rapid retinal whitening followed by detachment and degeneration was observed. Solutions nearing 500 mOsm were found to induce visible retinal changes. Sodium aspartate, alongside sodium chloride, EDTA, mannitol, sucrose, and penicillin, exhibited similar effects at comparable osmolarities. These findings underscore the importance of considering osmolarity when administering intravitreal injections to avoid potential retinal toxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

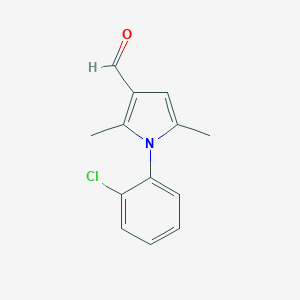

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)